5‑Fold Superior Tyrosinase Inhibition vs. Kojic Acid Under Identical Assay Conditions
In a direct head‑to‑head evaluation using mushroom tyrosinase with L‑tyrosine as substrate, the 2,4‑dihydroxyphenyl analog 1c of (Z)‑5‑(substituted benzylidene)‑3‑phenyl‑2‑thioxooxazolidin‑4‑one exhibited an IC₅₀ of 4.70 ± 0.40 μM, while the clinical comparator kojic acid showed an IC₅₀ of 23.18 ± 0.11 μM under the same conditions [REFS‑1]. This represents a 4.9‑fold improvement in potency. A second analog, 1j, bearing a 2‑hydroxyphenyl group, recorded an IC₅₀ of 11.18 ± 0.54 μM (2.1‑fold better than kojic acid). Both compounds acted as competitive inhibitors, as confirmed by Lineweaver–Burk kinetics, and docking simulations across four independent programs corroborated stronger binding to the tyrosinase active site relative to kojic acid [REFS‑1].
| Evidence Dimension | Mushroom tyrosinase inhibitory potency (IC₅₀, μM) |
|---|---|
| Target Compound Data | Compound 1c: 4.70 ± 0.40 μM; Compound 1j: 11.18 ± 0.54 μM |
| Comparator Or Baseline | Kojic acid: 23.18 ± 0.11 μM |
| Quantified Difference | 1c is 4.9‑fold more potent; 1j is 2.1‑fold more potent vs. kojic acid |
| Conditions | Mushroom tyrosinase assay, L‑tyrosine substrate, compound concentration 25 μM for screening, IC₅₀ determined by dose‑response |
Why This Matters
For procurement decisions in dermatological or cosmetic screening programs, this 5‑fold potency advantage directly translates to lower compound consumption and reduced risk of off‑target effects at efficacious concentrations.
- [1] Choi, I. et al. (2020) 'In silico and in vitro insights into tyrosinase inhibitors with a 2‑thioxooxazoline‑4‑one template', Computational and Structural Biotechnology Journal, 19, pp. 37–50. doi:10.1016/j.csbj.2020.12.001. View Source
